molecular formula C9H7ClN2OS B2644202 N-(4-chloro-1,3-benzothiazol-2-yl)acetamide CAS No. 90533-10-1

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2644202
CAS No.: 90533-10-1
M. Wt: 226.68
InChI Key: JAIKFGSDRDEZLU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 4th position and an acetamide group at the 2nd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups at the 4th position.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-tubercular agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the growth and proliferation of microorganisms. For example, benzothiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The inhibition of this enzyme leads to the disruption of bacterial cell division and ultimately results in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide is unique due to the specific positioning of the chloro group at the 4th position, which influences its reactivity and biological activity. The presence of the chloro group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIKFGSDRDEZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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